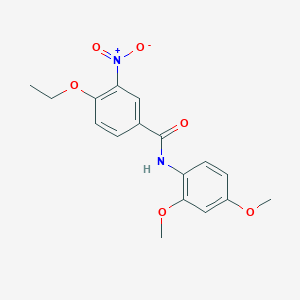
2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine, also known as 25D-NBOMe, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the 2C family of drugs and has gained popularity in recent years due to its potent hallucinogenic effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This binding leads to the activation of various signaling pathways, resulting in the hallucinogenic effects associated with 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine are similar to those of other hallucinogenic drugs. It can cause changes in perception, mood, and thought processes, as well as alterations in sensory perception. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine in lab experiments is its potent hallucinogenic effects, which make it useful for studying the brain's response to altered states of consciousness. However, one limitation is its potential for abuse and the associated ethical concerns. Additionally, the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine on the brain and body are not well understood, which makes it difficult to conduct long-term studies.
Future Directions
There are several future directions related to 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine that warrant further investigation. One area of interest is its potential use in the treatment of mental health disorders. Additionally, more research is needed to understand the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine on the brain and body. Finally, there is a need for more research on the safety and efficacy of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine, particularly in the context of its potential for abuse.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine, or 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine, is a psychoactive drug that has gained popularity in recent years due to its potent hallucinogenic effects. Its synthesis method is reliable, and it has shown promising results in various scientific research applications. Its mechanism of action is believed to involve binding to serotonin receptors in the brain, and it has been shown to have biochemical and physiological effects similar to other hallucinogenic drugs. While it has advantages for lab experiments, ethical concerns and limitations related to its potential for abuse must be considered. Finally, future directions related to 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine include its potential use in the treatment of mental health disorders, further investigation of its long-term effects, and more research on its safety and efficacy.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine involves the reaction between 2,5-dimethoxyphenethylamine and 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent. The resulting product is then methylated using methyl iodide to obtain 2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine. This synthesis method has been described in detail in various research papers and is considered reliable.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(4-methoxy-2,5-dimethylbenzyl)-N-methylethanamine has been extensively studied for its psychoactive properties and has shown promising results in various scientific research applications. It has been used in studies related to the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and as an aid in psychotherapy.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-15-12-20(24-5)16(2)11-18(15)14-22(3)10-9-17-7-8-19(23-4)21(13-17)25-6/h7-8,11-13H,9-10,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBDGIIFFCCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-N-methylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)

![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)



![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
